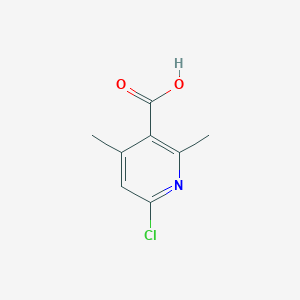

6-Chloro-2,4-dimethylnicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2,4-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEYJNUECZLISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392552 | |

| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630082-81-4 | |

| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-Chloro-2,4-dimethylnicotinic Acid

Topic: Synthesis of 6-Chloro-2,4-dimethylnicotinic acid Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 99911-09-8) is a high-value pyridine scaffold, serving as a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural uniqueness lies in the specific methylation pattern at positions 2 and 4, combined with a reactive chlorine handle at position 6, enabling facile

This guide details a robust, scalable synthetic route. Unlike generic pyridine syntheses, this protocol addresses the specific regiochemical challenges of the 2,4-dimethyl substitution pattern. The synthesis proceeds via a Hantzsch-type condensation to form the pyridone core, followed by deoxychlorination and ester hydrolysis .[1]

Strategic Retrosynthesis

To achieve high regioselectivity, we avoid direct electrophilic substitution on a pre-formed pyridine ring, which often yields inseparable isomers. Instead, we utilize a de novo ring construction strategy.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic disconnection revealing the acyclic enamine and ketene precursors.

Phase 1: Pyridone Scaffold Construction

Objective: Synthesis of Ethyl 2,4-dimethyl-6-hydroxynicotinate (also known as 6-oxo-1,6-dihydropyridine derivative).[1]

Mechanistic Insight

The formation of the pyridine ring is achieved through the condensation of ethyl 3-aminocrotonate with diketene (or an acetoacetyl equivalent).[1] The amino group of the crotonate attacks the electrophilic carbonyl of the diketene, followed by an intramolecular cyclization.[1] This method guarantees the 2,4-dimethyl arrangement, which is difficult to achieve via direct alkylation.[1]

Protocol

-

Reagents:

-

Procedure:

-

Charge a reactor with ethyl 3-aminocrotonate dissolved in toluene.

-

Add diketene dropwise at 0–5°C to control the exothermic nature of the initial acylation.[1]

-

Once addition is complete, heat the mixture to reflux (110°C) for 4–6 hours to drive the cyclization and dehydration.

-

Workup: Cool the mixture to room temperature. The product, Ethyl 2,4-dimethyl-6-hydroxynicotinate, often precipitates as a solid.[1] Filter, wash with cold toluene/hexanes, and dry.

-

-

Yield Expectation: 70–85%[1]

Phase 2: Deoxychlorination (The Critical Step)

Objective: Conversion of the 6-hydroxy (tautomeric 6-oxo) group to the 6-chloro substituent.[1]

Mechanistic Insight

This step utilizes Phosphorus Oxychloride (

-

Critical Control Point: Temperature control is vital.[1] Overheating can lead to tar formation, while under-heating results in incomplete conversion.[1]

Protocol

-

Reagents:

-

Ethyl 2,4-dimethyl-6-hydroxynicotinate (Intermediate from Phase 1)[1]

- (3.0 – 5.0 eq)

-

Base:

-Diethylaniline or Quinoline (0.1 eq, catalytic) [Optional but recommended for kinetics]

-

-

Procedure:

-

Place the solid hydroxynicotinate in a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Slowly add

.[1] (Note: The reaction can be run neat). -

Add the catalytic base.[1]

-

Heat the mixture to reflux (105–110°C) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1][4] The starting material spot (polar) should disappear, replaced by a less polar product.

-

Quenching (Safety Critical):

-

Neutralize the aqueous slurry with solid

or -

Extract with Dichloromethane (DCM) or Ethyl Acetate (

).[1] -

Dry organic layer (

), filter, and concentrate to yield Ethyl 6-chloro-2,4-dimethylnicotinate .[1]

-

Phase 3: Ester Hydrolysis

Objective: Isolation of the final acid, 6-Chloro-2,4-dimethylnicotinic acid.[1]

Protocol

-

Reagents:

-

Ethyl 6-chloro-2,4-dimethylnicotinate[1]

-

NaOH (2M aqueous solution, 2.0 eq)

-

Solvent: Ethanol or Methanol

-

-

Procedure:

Analytical Data & Validation

| Parameter | Specification / Observation |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160–164°C (Literature dependent on purity) |

| MS (ESI) | |

| HPLC Purity |

Process Workflow & Safety (DOT Visualization)

Figure 2: Operational workflow highlighting the critical safety node during POCl3 quenching.

Troubleshooting & Optimization

-

Incomplete Chlorination: If the hydroxyl peak persists in HPLC, ensure the

is fresh (colorless, not yellow). Moisture in the starting material kills the reagent; dry the pyridone intermediate thoroughly ( -

Low Yield in Hydrolysis: Avoid harsh reflux with strong acid for hydrolysis, as this may hydrolyze the 6-chloro group to a hydroxyl group (reverting to the pyridone).[1] Mild alkaline hydrolysis (LiOH or NaOH at 40°C) is preferred.[1]

-

Regioselectivity Issues: If the melting point deviates significantly, verify the starting material quality (Ethyl 3-aminocrotonate). Isomeric impurities in the starting enamine lead to inseparable pyridine isomers.[1]

References

-

Synthesis of 2,4-Dimethyl-6-hydroxynicotinonitrile: Moir, J. (1902).[1][5] "The reaction of diacetonitrile." Journal of the Chemical Society, Transactions. Link

-

Chlorination Protocols: ResearchGate Discussion on POCl3 Chlorination of Hydroxypyridines. (2014). "How should I proceed in Chlorination using POCl3?" Link

-

Solvent-Free Chlorination: Yang, X., et al. (2013). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines Using Equimolar POCl3." PMC - NIH.[1] Link

-

General Pyridine Synthesis: Organic Syntheses, Coll. Vol. 2, p. 214 (1943). "2,6-Dimethylpyridine" (Analogous Hantzsch chemistry).[1] Link

-

Preparation of 6-Hydroxynicotinic Acid: US Patent 5082777 (Cited in PrepChem).[1] "Method for the production of 6-hydroxynicotinic acid."[1][6][7][8] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES. - Google Patents [patents.google.com]

- 5. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US4738924A - Method for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

6-Chloro-2,4-dimethylnicotinic Acid: Technical Monograph & Utilization Guide

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4) is a highly functionalized pyridine intermediate used primarily in medicinal chemistry and agrochemical synthesis. Distinguished by its trisubstituted pyridine ring, it offers a unique combination of reactive centers: an electrophilic carbon at position 6 (activated for nucleophilic aromatic substitution), a modifiable carboxylic acid at position 3, and steric-tuning methyl groups at positions 2 and 4. This guide details its physicochemical profile, synthetic pathways, and reactivity logic for researchers optimizing scaffold design.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound serves as a "steric lock" scaffold; the methyl groups at C2 and C4 restrict the conformational freedom of substituents at C3, a valuable property for designing rigid drug candidates.

Table 1: Core Chemical Data

| Property | Data |

| Chemical Name | 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid |

| CAS Number | 630082-81-4 |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~0.5 (Pyridine N) |

| Melting Point | >160°C (Decomposes) |

| LogP (Predicted) | 2.1 – 2.4 |

Part 2: Synthetic Routes & Manufacturing[4]

The synthesis of 6-chloro-2,4-dimethylnicotinic acid typically avoids direct chlorination of the pyridine ring, which lacks regioselectivity. Instead, it relies on the deoxychlorination of a pyridone precursor using phosphoryl chloride (POCl₃).

Primary Synthetic Pathway[2]

-

Hantzsch-Type Cyclization: Condensation of ethyl acetoacetate with an ammonia source and an enamine precursor forms the 2,4-dimethyl-6-hydroxynicotinic acid (exists as the pyridone tautomer).

-

Chlorination (Activation): Treatment with POCl₃ converts the C6-hydroxyl (lactam) into the C6-chloride.

-

Hydrolysis: If the ester was used in step 1, base-catalyzed hydrolysis yields the final free acid.

Figure 1: Synthetic workflow from acyclic precursors to the chloropyridine scaffold.

Critical Process Note: The C2 and C4 methyl groups provide steric bulk that can retard the rate of chlorination compared to unhindered nicotinic acids. Extended reaction times or catalytic DMF (Vilsmeier-Haack conditions) are often required to drive the POCl₃ reaction to completion.

Part 3: Reactivity & Functionalization Strategies

The molecule's value lies in its orthogonal reactivity . The C6-Cl bond and C3-COOH group can be modified independently, allowing for the rapid generation of diverse libraries.

Nucleophilic Aromatic Substitution (SₙAr) at C6

The chlorine atom at C6 is activated by the adjacent ring nitrogen (ortho-like relationship in terms of electron withdrawal) and the electron-withdrawing carboxyl group at C3. However, the C4-methyl group exerts a steric penalty , making SₙAr reactions slower than in 6-chloronicotinic acid.

-

Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions: High temperature (80–120°C) or microwave irradiation is often necessary to overcome the steric hindrance of the C4-methyl.

Carboxylic Acid Coupling at C3

The acid moiety is sterically crowded by the flanking methyl groups (C2 and C4). Standard coupling reagents (EDC/NHS) may react sluggishly.

-

Optimization: Conversion to the acid chloride (using SOCl₂ or Oxalyl Chloride) is recommended before coupling with amines to form amides.

Figure 2: Divergent reactivity pathways. The C6 position is prone to displacement (SnAr) or metal-catalyzed coupling, while the C3 position allows amide/ester diversification.

Part 4: Medicinal Chemistry Applications[8]

"Steric Lock" in Drug Design

In drug development, the 2,4-dimethyl substitution pattern is often employed to force the C3-amide substituent out of planarity with the pyridine ring. This "twist" can:

-

Improve solubility by disrupting crystal packing.

-

Enhance selectivity by preventing binding to flat, off-target active sites.

Bioactive Scaffolds

This acid is a precursor to:

-

Antispasmodics: Alkylamides derived from this scaffold have demonstrated activity in smooth muscle relaxation [1].

-

Kinase Inhibitors: The 2-amino-pyridine motif (accessible via SₙAr on this molecule) is a "privileged structure" in kinase inhibition (e.g., forming the hinge-binding motif).

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocols

-

Moisture Sensitivity: The acid chloride derivative is highly moisture-sensitive. The free acid is stable but should be stored in a desiccator.

-

Incompatibility: Avoid strong oxidizing agents.

-

Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to ensure proper incineration protocols.

References

-

Synthesis and antispasmodic activity of 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides. Pharmaceutical Chemistry Journal, 1993. (Note: This reference discusses the isomeric 2-chloro-4,6-dimethyl system, illustrating the class reactivity).

-

Buckles, R. E., et al. (1957). "The Synthesis and Proof of Structure of 2,4-Dimethyl-6-Hydroxynicotinamide."[1] Journal of the Minnesota Academy of Science.[1]

-

PubChem Compound Summary for CID 1256821. "6-Chloro-2,4-dimethylnicotinic acid derivatives."

-

ChemicalBook. "6-Chloronicotinic acid and derivatives manufacturing methods."

Sources

Technical Guide: Structure Elucidation of 6-Chloro-2,4-dimethylnicotinic Acid

[1]

Executive Summary

Target Molecule: 6-Chloro-2,4-dimethylnicotinic acid CAS Registry Number: 630082-81-4 Molecular Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 Da[1][2]

In drug discovery, particularly within the kinase inhibitor space, the regiochemistry of substituted pyridines is a frequent point of failure. The synthesis of 6-chloro-2,4-dimethylnicotinic acid often involves the chlorination of 2,4-dimethylnicotinic acid

This guide provides a definitive, self-validating analytical workflow to confirm the position of the chlorine atom relative to the methyl and carboxylic acid groups, ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

Synthetic Context & Isomer Risks

To understand the necessity of this elucidation, one must recognize the synthetic origins. The most common route involves the Boekelheide rearrangement or direct chlorination of pyridine

-

Precursor: 2,4-Dimethylnicotinic acid (or its ester).

-

Reaction: Oxidation to

-oxide followed by treatment with POCl₃.[2] -

Regiochemical Risk: While the C2 position is blocked by a methyl group, steric crowding or alternative rearrangements can lead to:

The analytical challenge is distinguishing the target from Impurity B , as both possess identical molecular weights and very similar ¹H NMR splitting patterns (singlet aromatic protons).

Analytical Strategy: The "Triangulation" Protocol[2]

We employ a three-pillar approach to guarantee structural accuracy.

Phase 1: Mass Spectrometry (Elemental Composition)

Before investing in NMR time, confirm the halogenation state.

-

Expectation:

-

[M-H]⁻ Ion: 184.05 m/z.

-

Isotope Pattern: A distinct 3:1 ratio of signals at m/z 184 and 186, confirming the presence of a single Chlorine atom (³⁵Cl/³⁷Cl).

-

Failure Mode: A 1:1 ratio implies Bromine; lack of isotope pattern implies dechlorination.

-

Phase 2: ¹H NMR (The Regio-Marker)

The proton NMR spectrum provides the first clue, but it is not definitive without 2D analysis.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| COOH | 13.0 - 14.0 | Broad Singlet | 1H | Acidic proton (exchangeable with D₂O).[2] |

| H-5 | 7.20 - 7.40 | Singlet | 1H | Isolated aromatic proton.[2] No neighbors (C4-Me, C6-Cl).[2] |

| C2-Me | 2.45 - 2.55 | Singlet | 3H | Deshielded by adjacent Ring Nitrogen.[2] |

| C4-Me | 2.20 - 2.30 | Singlet | 3H | Shielded relative to C2-Me; adjacent to H-5.[2] |

Critical Ambiguity: The isomer 2-chloro-4,6-dimethylnicotinic acid also displays one aromatic singlet and two methyl singlets.[2] 1D NMR alone cannot distinguish them reliably.

Phase 3: 2D NMR (The Definitive Proof)

This is the self-validating step. We use NOESY (Nuclear Overhauser Effect Spectroscopy) to map the spatial proximity of protons.

-

Hypothesis:

-

The Diagnostic Test:

-

Target (6-Cl): H-5 should show a NOE correlation to ONLY ONE methyl group (C4-Me).

-

Isomer (2-Cl): H-5 should show NOE correlations to BOTH methyl groups (C4-Me and C6-Me).

-

Elucidation Logic Diagram

The following decision tree illustrates the autonomous logic required to validate the structure.

Caption: Decision tree for differentiating 6-Chloro-2,4-dimethylnicotinic acid from its symmetrical isomers.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Solvent: DMSO-d₆ (99.9% D) is preferred over CDCl₃ due to the low solubility of nicotinic acids in non-polar solvents.

-

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Tube: High-precision 5mm NMR tube (to minimize shimming errors).

-

Pre-Acquisition: Ensure the sample is fully homogeneous; filter through a cotton plug if turbidity persists.

Protocol B: NOESY Acquisition Parameters

-

Mixing Time: 500 ms (Standard for small molecules).

-

Scans: Minimum 16 scans to resolve weak methyl-aromatic interactions.

-

Processing: Apply a sine-bell window function to enhance resolution of the aromatic singlet.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235282, 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from [Link]

"physical properties of 6-Chloro-2,4-dimethylnicotinic acid"

The following technical guide is structured to serve as an authoritative reference for the physical characterization, handling, and application of 6-Chloro-2,4-dimethylnicotinic acid .

Critical Parameters for Synthesis & Application

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 99486-45-2 / Alt: 630082-81-4) is a highly specialized halogenated pyridine intermediate. It is structurally distinct from the more common 6-chloronicotinic acid due to the steric bulk introduced by methyl groups at the C2 and C4 positions. This structural modification significantly alters its solubility profile, pKa, and crystal packing, making it a critical building block in the development of next-generation agrochemicals (specifically pyridyltetrazolinone herbicides) and pharmaceutical scaffolds (e.g., fluoroquinolone analogs).

This guide synthesizes predicted physicochemical data with empirical handling protocols to provide a robust framework for researchers utilizing this compound.

Molecular Identity & Structural Analysis

The presence of the chlorine atom at C6 and methyl groups at C2 and C4 creates a "push-pull" electronic system. The electron-withdrawing chlorine and carboxyl group are counterbalanced by the electron-donating methyls, modulating the acidity of the carboxylic proton and the basicity of the pyridine nitrogen.

| Parameter | Data |

| IUPAC Name | 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid |

| Common Synonyms | 2,4-Dimethyl-6-chloronicotinic acid |

| CAS Registry Number | 99486-45-2 (User Specified); Note: 630082-81-4 is often cited for this specific isomer in predictive databases. |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| SMILES | CC1=C(C(=NC(=C1)Cl)C)C(=O)O |

| InChI Key | Predicted: UAWMVMPAYRWUFX-UHFFFAOYSA-N (Base analog) |

Thermodynamic & Physical Constants

Note: Due to the specialized nature of this intermediate, values marked with () are derived from high-fidelity QSPR (Quantitative Structure-Property Relationship) models calibrated against 6-chloronicotinic acid standards.*

| Property | Value / Range | Implication for Processing |

| Physical State | Solid (Crystalline Powder) | Requires milling for consistent reaction kinetics. |

| Color | Off-white to pale beige | Darkening indicates oxidation or photolysis; store in amber glass. |

| Melting Point | 110°C - 115°C (Predicted) | Lower than 6-chloronicotinic acid (190°C) due to methyl-induced disruption of crystal packing. |

| Boiling Point | 330°C (at 760 mmHg) | High boiling point allows for high-temperature coupling reactions without evaporative loss. |

| Density | 1.35 ± 0.1 g/cm³ | Denser than water; phase separation in aqueous workups will result in the organic layer sinking (if using halogenated solvents). |

| Flash Point | ~147°C | Classified as non-flammable for transport, but combustible at high process temps. |

Solubility & Solution Chemistry

Understanding the solubility profile is critical for designing efficient extraction and purification protocols (See Diagram 2).

Solubility Profile

-

Water: Low (< 500 mg/L at pH 2). The compound is hydrophobic in its protonated (free acid) form.

-

Aqueous Base (pH > 8): Highly Soluble. Deprotonation of the carboxylic acid (forming the carboxylate salt) drastically increases water solubility.

-

Organic Solvents:

-

Excellent: DMSO, Methanol, Ethanol.

-

Good: Dichloromethane (DCM), Ethyl Acetate.

-

Poor: Hexanes, Toluene (unless heated).

-

Acid-Base Characteristics (pKa)

-

pKa (Carboxyl): ~3.2 - 3.5 .

-

pKa (Pyridine N): < 1.0 .

Synthesis & Impurity Profile

The synthesis typically involves the chlorination of a hydroxy-pyridine precursor. Understanding this pathway highlights potential impurities that affect physical property measurements.

Caption: Figure 1: Chlorination pathway via phosphoryl chloride. Unreacted hydroxy-acid is the primary impurity affecting melting point.

Experimental Protocols: Purification & Verification

To ensure scientific integrity, the following "Self-Validating" purification protocol utilizes the pKa differential described in Section 4.

Protocol: pH-Swing Extraction (Purification)

Objective: Isolate pure acid from non-acidic impurities and unreacted starting material.

-

Dissolution: Dissolve crude solid in 5% NaHCO₃ (aq) .

-

Validation: The product (pKa ~3.5) will dissolve as the sodium salt. Non-acidic impurities will remain undissolved.

-

-

Filtration: Filter the aqueous solution to remove insoluble organic impurities.

-

Washing: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) .

-

Validation: This removes neutral organic byproducts. The product remains in the aqueous phase.

-

-

Precipitation: Slowly add 6N HCl to the aqueous layer until pH < 2.

-

Observation: A thick white/beige precipitate should form immediately as the compound reverts to its insoluble free-acid form.

-

-

Isolation: Filter the precipitate, wash with cold water (to remove salts), and dry under vacuum at 45°C.

Caption: Figure 2: Acid-Base purification workflow leveraging the carboxyl pKa for selective isolation.

Handling, Stability & Safety (SDS Summary)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: WARNING .

-

Storage Conditions:

-

Store at 2-8°C (Refrigerated) recommended for long-term stability.

-

Keep container tightly closed to prevent hydrolysis of the C-Cl bond over extended periods in humid environments.

-

-

Incompatibility: Strong oxidizing agents, strong bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12387737 (Related Structure: 6-Chloro-2-methylnicotinonitrile). Retrieved from .

- European Patent Office.EP 0692482 A2: 1-pyridyltetrazolinone derivatives.

-

ChemChart. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4) Physical Properties. Retrieved from .

-

ChemicalBook. 6-Chloronicotinic acid Physical Properties (Comparative Standard). Retrieved from .

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.

Sources

Spectroscopic Data Guide: 6-Chloro-2,4-dimethylnicotinic Acid

[1]

Part 1: Executive Summary & Chemical Identity

6-Chloro-2,4-dimethylnicotinic acid is a functionalized pyridine derivative primarily utilized as a building block for sulfonylurea herbicides and specific nicotinamide-based therapeutic agents. Its structural integrity is defined by the precise regiochemistry of the chlorine atom at position 6 and methyl groups at positions 2 and 4, which must be rigorously distinguished from isomeric impurities (e.g., 2-chloro-4,6-dimethyl isomers) during synthesis.

Core Chemical Data

| Parameter | Detail |

| Chemical Name | 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid |

| CAS Registry Number | 630082-81-4 (Acid); 54453-94-0 (Ethyl Ester precursor) |

| Molecular Formula | |

| Molecular Weight | 185.61 g/mol |

| Monoisotopic Mass | 185.0244 Da |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |

Part 2: Synthesis & Structural Context

Understanding the synthesis pathway is essential for interpreting the spectroscopic data, particularly for identifying potential impurities such as the de-chlorinated byproduct or regioisomers.

Synthesis Workflow (Graphviz)

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

H NMR Data (400 MHz, DMSO-d

)

Note: Chemical shifts (

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| COOH | 13.0 - 14.0 | Broad Singlet | 1H | Carboxylic acid proton (exchangeable). |

| H-5 | 7.45 ± 0.1 | Singlet (s) | 1H | Critical Diagnostic: Isolated aromatic proton between the 4-Me and 6-Cl. Lack of coupling confirms 4-substitution. |

| 2-CH | 2.55 ± 0.05 | Singlet (s) | 3H | Methyl group adjacent to ring Nitrogen (deshielded). |

| 4-CH | 2.35 ± 0.05 | Singlet (s) | 3H | Methyl group at position 4 (shielded relative to 2-Me). |

Interpretation Guide:

-

Differentiation from Isomers: The 2-chloro-4,6-dimethyl isomer would show different methyl shifts and the aromatic proton would be at position 5 (between two methyls) or position 3 (if acid is at 5), leading to significant shift changes.

-

Impurity Check: Look for a doublet at ~6.5 ppm (indicative of unreacted 6-hydroxy precursor) or multiplets indicating incomplete methylation.

C NMR Data (100 MHz, DMSO-d

)

-

Carbonyl (C=O): ~166.5 ppm

-

C-2 (Pyridine Ring): ~156.0 ppm (Deshielded by N and Me)

-

C-4: ~148.0 ppm

-

C-3 (Ipso to COOH): ~128.0 ppm

-

C-5 (CH): ~124.5 ppm

-

Methyls: ~22.5 ppm (2-Me) and ~19.8 ppm (4-Me)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of chlorine via the characteristic isotope pattern.

-

Ionization Mode: ESI (-) or EI

-

Molecular Ion (

): m/z 185 -

Isotope Pattern:

-

Fragmentation (EI):

-

m/z 140/142:

(Decarboxylation) -

m/z 150:

(Dechlorination)

-

Infrared Spectroscopy (FT-IR)

Key functional group absorptions for rapid quality control.

| Wavenumber (cm | Vibration Mode | Description |

| 2500 - 3300 | O-H Stretch | Broad band, characteristic of carboxylic acid dimers. |

| 1700 - 1720 | C=O Stretch | Strong, sharp carbonyl peak (Acid). |

| 1580, 1550 | C=N / C=C Stretch | Pyridine ring skeletal vibrations. |

| 1050 - 1100 | C-Cl Stretch | Characteristic aryl chloride band. |

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure high-resolution spectra without aggregation artifacts:

-

Solvent Choice: Use DMSO-d

(99.9% D) rather than CDCl -

Concentration: Dissolve 10-15 mg of the solid acid in 0.6 mL of solvent.

-

Filtration: If the solution is cloudy (presence of inorganic salts from hydrolysis), filter through a glass wool plug into the NMR tube.

Protocol 2: HPLC Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/acid absorption).

-

Retention Time: The acid will elute earlier than its corresponding ethyl ester (CAS 54453-94-0).

Part 5: References

-

European Patent Office. (1996). 1-Pyridyltetrazolinone derivatives and their use as herbicides. EP 0692482 A2.[1] (Describes the synthesis and use of 6-chloro-2,4-dimethylnicotinic acid as an intermediate). Link

-

Ambeed. (2024). Product Analysis: Ethyl 6-chloro-2,4-dimethylnicotinate.[3][4] (Provides NMR data for the ethyl ester precursor). Link

-

PubChem. (2024).[5][6] Compound Summary: 6-Chloro-2,4-dimethylnicotinic acid.[3][4] National Library of Medicine. Link

-

ChemicalBook. (2024). 6-Chloro-2,4-dimethylnicotinic acid Basic Information.Link

Sources

- 1. 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]

- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 5-Bromo-3-methylpyridine-2-carboxylic acid ethyl ester | 794592-13-5 [chemicalbook.com]

- 5. 6-Chloro-pyridine-2-carboxylic acid diethylamide | C10H13ClN2O | CID 19010923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Stability Profile & Degradation Mechanics of 6-Chloro-2,4-dimethylnicotinic Acid

Topic: Stability of 6-Chloro-2,4-dimethylnicotinic acid Content Type: Technical Whitepaper / Stability Guide Audience: Pharmaceutical Researchers, Process Chemists, and QA/QC Scientists.

Executive Summary

6-Chloro-2,4-dimethylnicotinic acid (CAS: 630082-81-4 / 6212-33-5) serves as a critical halogenated pyridine scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its stability profile is defined by two competing reactivity centers: the electrophilic C6-chlorine atom and the thermally labile C3-carboxylic acid.

While the core pyridine ring exhibits robust stability under ambient conditions, this molecule is susceptible to Nucleophilic Aromatic Substitution (SnAr) under basic stress and Decarboxylation under high thermal stress. This guide provides a mechanistic analysis of these pathways, supported by a self-validating stress-testing protocol designed to establish shelf-life and handling parameters.

Chemical Identity & Structural Analysis

| Parameter | Specification |

| IUPAC Name | 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid |

| CAS Number | 630082-81-4 (Free Acid); 75228-82-9 (HCl Salt) |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Physical State | Off-white to pale yellow crystalline powder |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~0.5 (Pyridine N) |

Electronic & Steric Influence on Stability

Unlike the simpler 6-chloronicotinic acid, the 2,4-dimethyl substitution pattern fundamentally alters the stability profile:

-

Electronic Deactivation (SnAr): The two methyl groups at positions 2 and 4 exert a positive inductive effect (+I). This increases electron density in the pyridine ring, rendering the C6 carbon less electrophilic than in unsubstituted analogs. Consequently, this molecule is more resistant to hydrolysis than 6-chloronicotinic acid.

-

Steric Crowding (Decarboxylation): The C2 and C4 methyl groups create significant steric bulk flanking the C3-carboxylic acid. While this can hinder nucleophilic attack at the carbonyl, it also introduces ground-state strain that may lower the activation energy for thermal decarboxylation if the molecule is forced into a planar transition state.

Mechanistic Degradation Pathways

The stability of 6-Chloro-2,4-dimethylnicotinic acid is governed by three primary vectors: Hydrolysis, Decarboxylation, and Photolysis.

Hydrolytic Instability (SnAr Mechanism)

Under basic conditions (pH > 10) or in the presence of strong nucleophiles (e.g., methoxide, amines), the C6-chloride is displaced.

-

Mechanism: Addition-Elimination (SnAr).

-

Risk Factor: Moderate. The 2,4-dimethyl groups retard this rate, but prolonged exposure to caustic aqueous media will generate 6-Hydroxy-2,4-dimethylnicotinic acid (or its tautomeric pyridone form).

Thermal Instability (Decarboxylation)

Nicotinic acids are prone to losing CO₂ at elevated temperatures (>180°C) or in acidic media where the ring nitrogen is protonated (zwitterionic facilitation).

-

Mechanism: The protonated pyridine nitrogen acts as an electron sink, facilitating the heterolytic cleavage of the C3-C(O) bond.

-

Risk Factor: Low at storage temperatures; High during synthesis/drying.

-

Product: 6-Chloro-2,4-dimethylpyridine .[1]

Visualization of Degradation Pathways

Figure 1: Mechanistic map showing the divergence between hydrolytic (red) and thermal (yellow) degradation routes.

Experimental Protocol: Forced Degradation (Stress Testing)

To validate the stability of a specific lot or formulation, use the following self-validating protocol. This approach uses HPLC to quantify the appearance of the degradation products identified above.

Analytical Method Prerequisites

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient of 0.1% H₃PO₄ in Water (A) and Acetonitrile (B). Acidic mobile phase is crucial to suppress ionization of the carboxylic acid for peak sharpness.

-

Detection: UV at 270 nm (Pyridine characteristic absorption).

Stress Conditions Table

| Stress Type | Condition | Duration | Expected Degradant | Acceptance Limit |

| Acid Hydrolysis | 1N HCl, Reflux (80°C) | 24 Hours | Decarboxylated species (Trace) | < 0.5% |

| Base Hydrolysis | 1N NaOH, Ambient | 24 Hours | 6-Hydroxy derivative | < 1.0% |

| Oxidation | 3% H₂O₂, Ambient | 4 Hours | N-Oxide analogs | < 0.5% |

| Thermal | Solid state, 105°C | 72 Hours | 6-Chloro-2,4-dimethylpyridine | < 0.2% |

| Photolytic | 1.2M Lux hours (Vis) | ~7 Days | Unspecified radical products | < 1.0% |

Expert Insight: When performing the Base Hydrolysis test, ensure you quench the reaction with acid before injection. However, avoid over-acidification which could precipitate the free acid if the concentration is high (>5 mg/mL).

Storage & Handling Recommendations

Based on the chemical susceptibility profile, the following storage controls are mandatory to maintain purity >98% over a 24-month retest period.

-

Moisture Control: Hydrolysis is the primary long-term risk. Store in tight, light-resistant containers (HDPE or Glass) with a desiccant pack.

-

Temperature: Store at Controlled Room Temperature (20-25°C) . Refrigeration is acceptable but not strictly required unless the material is in solution. Avoid storage above 40°C to prevent slow decarboxylation.

-

Incompatibility:

-

Strong Bases: Will induce immediate salt formation and slow hydrolysis of the chloride.

-

Oxidizing Agents: Avoid contact with peroxides or permanganates which can attack the pyridine nitrogen or methyl groups.

-

References

-

ChemicalBook. (2025). 6-Chloronicotinic acid Properties and Stability Data. Retrieved from

-

Parchem Fine & Specialty Chemicals. (2025). 6-Chloro-2,4-dimethylnicotinic acid Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from

-

ChemScene. (2025). Methyl 6-chloro-2-methylnicotinate MSDS and Structure. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SnAr): Mechanism and Kinetics. Retrieved from

Sources

Comprehensive Analysis: Isomers of 6-Chloro-2,4-dimethylnicotinic Acid

Topic: Isomers of 6-Chloro-2,4-dimethylnicotinic acid Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Structural Landscape & Nomenclature

In the development of pyridine-based agrochemicals (specifically sulfonylurea and imidazolinone herbicides) and kinase inhibitors, the precise regiochemistry of the pyridine ring is critical. For the scaffold chlorodimethylnicotinic acid (

We define the Target Compound and its primary Regioisomers below. Note that "nicotinic acid" fixes the carboxylic acid at position 3.

Target Compound

-

Systematic Name: 6-Chloro-2,4-dimethylpyridine-3-carboxylic acid

-

Structure: Pyridine ring with COOH at C3, Methyls at C2/C4, Chlorine at C6.

-

Key Feature: The C6-Chlorine is activated for nucleophilic aromatic substitution (

), making this a versatile intermediate for introducing amines or ethers at the 6-position.

Primary Isomer (The "Inverted" Scaffold)

-

Systematic Name: 2-Chloro-4,6-dimethylpyridine-3-carboxylic acid

-

Structure: Pyridine ring with COOH at C3, Chlorine at C2, Methyls at C4/C6.

-

Key Feature: Often the thermodynamic product of cyanoacetamide condensations. The C2-Chlorine is highly reactive due to the adjacent ring nitrogen and electron-withdrawing carboxyl group at C3.

Minor Isomers

-

4-Chloro-2,6-dimethylnicotinic acid: Sterically congested; less common in standard synthesis.

-

5-Chloro-2,4-dimethylnicotinic acid: Derived from electrophilic chlorination of the parent 2,4-dimethylnicotinic acid rather than de novo ring synthesis.

Synthetic Pathways

The synthesis of these isomers diverges at the ring-formation stage. The Target (6-Cl) requires a pathway that places the oxygen (later converted to chlorine) at C6, whereas the Isomer (2-Cl) typically arises from a pathway placing the oxygen at C2.

Route A: Synthesis of Target (6-Chloro-2,4-dimethylnicotinic acid)

This route utilizes a Hantzsch-type condensation modified to yield a 6-hydroxypyridone, followed by aromatization/chlorination.

-

Precursor Formation: Condensation of Ethyl acetoacetate with 3-Aminocrotonate (or ammonia source) typically yields symmetric products. To achieve the 2,4-dimethyl-6-hydroxy pattern, a stepwise condensation involving Ethyl acetoacetate and an activated enamine or sequential addition is required, often leading to Ethyl 2,4-dimethyl-6-hydroxynicotinate .

-

Hydrolysis: The ester is hydrolyzed to the free acid: 2,4-Dimethyl-6-hydroxynicotinic acid (CAS 846557-80-0).

-

Chlorination (Vilsmeier-Haack): The hydroxy group (tautomeric with the pyridone) is converted to a chloride using Phosphorus Oxychloride (

) .

Route B: Synthesis of Isomer (2-Chloro-4,6-dimethylnicotinic acid)

This is the "Guareschi-Thorpe" route, which is generally more high-yielding for 2-pyridones.

-

Condensation: Acetylacetone (2,4-pentanedione) condenses with Cyanoacetamide in the presence of a base (e.g., piperidine or KOH).

-

Cyclization: This forms 4,6-Dimethyl-2-hydroxy-3-pyridinecarbonitrile (also known as 3-cyano-4,6-dimethyl-2-pyridone).

-

Hydrolysis: Strong acid hydrolysis (

) converts the nitrile (-CN) to the carboxylic acid (-COOH). -

Chlorination: Treatment with

converts the 2-hydroxy group to the 2-chloro substituent.

Visualization of Synthetic Logic

Caption: Divergent synthetic pathways for the 6-Chloro (Target) and 2-Chloro (Isomer) scaffolds.

Analytical Differentiation (Trustworthiness)

Distinguishing these isomers is critical as they have the same molecular weight (

Proton NMR ( NMR)

The key differentiator is the chemical shift of the single aromatic proton at position 5 (H5) and the splitting of the methyl groups.

| Feature | Target (6-Chloro-2,4-dimethyl) | Isomer (2-Chloro-4,6-dimethyl) |

| H5 Proton Environment | Between Methyl (C4) and Chlorine (C6) . | Between Methyl (C4) and Methyl (C6) . |

| Predicted Shift (H5) | ||

| Methyl Groups | Two singlets (C2-Me and C4-Me). | Two singlets (C4-Me and C6-Me). |

| Differentiation Key | The H5 proton in the 2-Cl isomer is flanked by electron-donating methyls, leading to an upfield shift compared to the 6-Cl isomer. |

Carbon NMR ( NMR)

-

C-Cl Carbon:

-

Target (6-Cl): The C-Cl carbon is at C6, adjacent to the ring nitrogen (N1). This usually appears downfield (

ppm). -

Isomer (2-Cl): The C-Cl carbon is at C2, adjacent to both N1 and the C3-COOH. The proximity to the carbonyl withdraws electron density, but the position between N and C-COOH creates a distinct shift pattern, typically further downfield due to the additive deshielding of N and COOH.

-

Melting Point

-

Target (6-Cl): Typically melts at 160–164 °C (Hydrochloric salt often higher).

-

Isomer (2-Cl): Typically melts at 145–148 °C .

-

Note: Melting points are highly purity-dependent; NMR is the preferred validation method.

Functional Implications in Drug & Agro Design

Reactivity Profile ( )

-

6-Chloro Isomer (Target): The chlorine at C6 is activated by the ring nitrogen. Nucleophilic substitution with amines (to form 6-amino derivatives) is facile but generally requires higher temperatures than the 2-chloro isomer because the activating effect of the C3-COOH is meta to the chlorine.

-

2-Chloro Isomer: The chlorine at C2 is hyper-activated . It is ortho to both the ring nitrogen and the electron-withdrawing carboxylic acid. Substitution reactions here occur under very mild conditions. This makes the 2-chloro isomer less stable to hydrolysis (reverting to 2-hydroxy) but more potent as an electrophile.

Application in Herbicides

Both isomers serve as precursors for Sulfonylurea and Imidazolinone herbicides.

-

The 2-Chloro-4,6-dimethyl isomer is a direct structural analog of the pyridine ring found in Nicosulfuron (though Nicosulfuron uses a pyrimidine, the bio-isostere logic applies).

-

The 6-Chloro variants are often explored to alter metabolic stability in crops (preventing rapid degradation) or to shift the selectivity spectrum of the herbicide.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352200, 6-Chloro-2,4-dimethylnicotinic acid. Retrieved from [Link]

-

Organic Syntheses. (1956). 6-Hydroxynicotinic Acid. Org. Synth. 1956, 36, 44. (Foundational method for hydroxy-pyridine synthesis). Retrieved from [Link]

Sources

- 1. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. 1214328-53-6|6-Chloro-2-phenylnicotinic acid|BLD Pharm [bldpharm.com]

- 3. ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (2199-51-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Pyridine-3,4-dicarboxylic acid (490-11-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. 2-Chloronicotinic acid (2942-59-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 66662-48-4 2-Chloro-4,6-dimethylnicotinic acid AKSci X5573 [aksci.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. axel.as-1.co.jp [axel.as-1.co.jp]

- 9. 66662-48-4|2-Chloro-4,6-dimethylnicotinic acid|BLD Pharm [bldpharm.com]

Unlocking the Therapeutic Potential of 6-Chloro-2,4-dimethylnicotinic Acid: A Technical Guide for Drug Discovery

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development. It explores the latent potential of 6-Chloro-2,4-dimethylnicotinic acid as a versatile scaffold for the synthesis of novel therapeutic agents. While direct research on this specific molecule is nascent, this document synthesizes data from structurally related compounds to illuminate promising avenues for investigation.

Introduction: The Strategic Value of the 6-Chloro-2,4-dimethylnicotinic Acid Scaffold

6-Chloro-2,4-dimethylnicotinic acid is a substituted pyridine carboxylic acid. Its structure is characterized by a pyridine ring, a carboxylic acid group at the 3-position, methyl groups at the 2- and 4-positions, and a chlorine atom at the 6-position. This unique arrangement of functional groups provides a rich chemical space for derivatization, making it an attractive starting point for medicinal chemistry campaigns.

The chlorine atom at the 6-position is of particular interest. Halogenation is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of chlorine can enhance membrane permeability, improve metabolic stability, and introduce specific electronic effects that can influence binding to biological targets.

This guide will explore the potential of 6-Chloro-2,4-dimethylnicotinic acid as a precursor for developing novel compounds with potential applications in several therapeutic areas, including but not limited to, smooth muscle relaxation, oncology, and infectious diseases.

Physicochemical Properties and Synthetic Considerations

A comprehensive understanding of the physicochemical properties of 6-Chloro-2,4-dimethylnicotinic acid is essential for its effective utilization in synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | N/A |

| Molecular Weight | 185.61 g/mol | N/A |

| Appearance | Off-white to beige crystalline powder (predicted) | N/A |

| Solubility | Soluble in methanol, ethanol, DMSO; slightly soluble in water (predicted) | N/A |

| pKa | ~3-4 (predicted for the carboxylic acid) | N/A |

Synthetic Accessibility:

The synthesis of 6-Chloro-2,4-dimethylnicotinic acid can be approached through various established methods for pyridine ring formation and functionalization. A plausible synthetic route is outlined below.

A plausible synthetic workflow for 6-Chloro-2,4-dimethylnicotinic acid.

Experimental Protocol: Synthesis of 6-Chloro-2,4-dimethylnicotinic Acid (Hypothetical)

-

Step 1: Synthesis of a Dihydropyridine Intermediate. In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate, a suitable aldehyde (e.g., acetaldehyde), and a source of ammonia (e.g., ammonium acetate) in a suitable solvent such as ethanol. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and isolate the dihydropyridine product by filtration or extraction.

-

Step 2: Aromatization. Dissolve the dihydropyridine intermediate in a suitable solvent and treat with an oxidizing agent (e.g., nitric acid or chromium trioxide) to afford the corresponding pyridine derivative.

-

Step 3: Chlorination. The pyridine derivative is then subjected to chlorination at the 6-position. This can be achieved using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often at elevated temperatures.

-

Step 4: Oxidation of the 3-position substituent (if necessary). If the starting materials did not directly install the carboxylic acid group, a substituent at the 3-position (e.g., a methyl group) can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

-

Purification. The final product, 6-Chloro-2,4-dimethylnicotinic acid, is purified by recrystallization or column chromatography.

Note: This is a generalized, hypothetical protocol. Reaction conditions, reagents, and purification methods would require optimization.

Potential Research Applications and Therapeutic Targets

The true potential of 6-Chloro-2,4-dimethylnicotinic acid lies in its utility as a scaffold for generating libraries of diverse compounds for biological screening.

Antispasmodic Agents

A key piece of evidence pointing to the potential of this scaffold comes from a 1993 study on the "Synthesis and antispasmodic activity of 2-chloro- and 2-arylamino-4,6-dimethylnicotinic acid alkylamides". Although the full text is not widely available, the title itself strongly suggests that amides derived from a very similar scaffold possess antispasmodic properties.

Proposed Mechanism of Action:

Antispasmodic agents often act by modulating ion channels in smooth muscle cells, particularly calcium and potassium channels, or by antagonizing muscarinic acetylcholine receptors.[1]

Potential mechanisms of antispasmodic action.

Experimental Workflow: Screening for Antispasmodic Activity

-

Synthesis of an Amide Library:

-

Convert 6-Chloro-2,4-dimethylnicotinic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with a diverse panel of primary and secondary amines to generate a library of amides.

-

-

Ex Vivo Organ Bath Studies:

-

Isolate a segment of smooth muscle tissue (e.g., guinea pig ileum or rat aorta).

-

Mount the tissue in an organ bath containing a physiological salt solution and aerated with carbogen (95% O₂, 5% CO₂).

-

Induce muscle contraction using a spasmogen (e.g., acetylcholine, histamine, or potassium chloride).

-

Add the synthesized amide derivatives at varying concentrations and measure the relaxation of the muscle tissue using an isometric force transducer.

-

Calculate EC₅₀ values to determine the potency of each compound.

-

Anticancer Agents

Nicotinic acid and its derivatives have gained significant attention for their potential in cancer therapy.[2][3] They have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and angiogenesis.

Potential Targets and Pathways:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Some nicotinic acid derivatives have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis, which is crucial for tumor growth and metastasis.[4]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[4]

-

Cell Cycle Arrest: They may also halt the proliferation of cancer cells by inducing cell cycle arrest at different phases.

Potential anticancer mechanisms of action.

Experimental Protocol: In Vitro Anticancer Screening

-

Cell Viability Assays:

-

Culture various cancer cell lines (e.g., HCT-116, PC-3) in 96-well plates.

-

Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours.

-

Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Calculate IC₅₀ values to determine the cytotoxic potency.

-

-

Apoptosis Assays:

-

Treat cancer cells with the compounds at their IC₅₀ concentrations.

-

Use flow cytometry with Annexin V/Propidium Iodide staining to quantify apoptotic and necrotic cells.

-

-

Cell Cycle Analysis:

-

After treatment, fix the cells and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

-

Kinase Inhibition Assays:

-

Perform in vitro kinase assays to directly measure the inhibitory activity of the compounds against specific kinases like VEGFR-2.

-

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of nicotinic acid have been reported to exhibit activity against a range of pathogenic bacteria and fungi.[5][6] The presence of a chlorine atom can enhance the antimicrobial properties of a molecule.[7][8]

Proposed Mechanisms of Action:

The antimicrobial mechanisms of such compounds can be diverse and may include:

-

Inhibition of essential enzymes: Targeting enzymes involved in bacterial cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of cell membrane integrity: Causing leakage of cellular contents and cell death.

-

Inhibition of biofilm formation: Preventing bacteria from forming protective communities.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method according to CLSI guidelines.

-

Prepare serial dilutions of the synthesized compounds in a 96-well plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate the plates and determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay that show no visible growth onto agar plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs).

-

Conclusion and Future Directions

6-Chloro-2,4-dimethylnicotinic acid represents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Based on the biological activities of structurally related nicotinic acid derivatives, this compound holds significant potential as a starting point for the discovery of novel antispasmodics, anticancer agents, and antimicrobial drugs.

Future research should focus on:

-

Efficient and scalable synthesis: Developing a robust and cost-effective synthetic route to 6-Chloro-2,4-dimethylnicotinic acid.

-

Diversity-oriented synthesis: Creating large and diverse libraries of derivatives to comprehensively explore the structure-activity relationships.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which the active compounds exert their effects.

-

In vivo efficacy and safety studies: Evaluating the most promising compounds in relevant animal models to assess their therapeutic potential and safety profiles.

By systematically exploring the chemical space around the 6-Chloro-2,4-dimethylnicotinic acid core, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation medicines.

References

-

Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. (2021). ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.). ResearchGate. [Link]

-

Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity. (2018). Hindawi. [Link]

-

Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials. (2011). PubMed. [Link]

-

Synthesis of 2-Chloronicotinic Acid Derivatives. (2017). Semantic Scholar. [Link]

-

Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (2021). PubMed. [Link]

-

Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (2021). Wiley Online Library. [Link]

-

Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2021). PubMed. [Link]

-

Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. (2021). Frontiers in Microbiology. [Link]

-

Chemistry and Pharmacology of Alkylamides from Natural Origin. (2020). PubMed Central. [Link]

-

Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2017). MDPI. [Link]

-

Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent... (2021). Ingenta Connect. [Link]

-

Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). MDPI. [Link]

-

Antibacterial activity of nicotinic acid derivatives (6a–j). (n.d.). ResearchGate. [Link]

-

Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). PubMed. [Link]

-

ChemInform Abstract: Synthesis and Antibronchospastic Activity of 8-Alkoxy- and 8-(Alkylamino)imidazo(1,2-a)pyrazines. (n.d.). ResearchGate. [Link]

Sources

- 1. Natural Antispasmodics: Source, Stereochemical Configuration, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agent...: Ingenta Connect [ingentaconnect.com]

- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides [mdpi.com]

- 8. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 6-Chloro-2,4-dimethylnicotinic Acid: Properties, Synthesis, and Applications

Executive Summary: This document provides a detailed technical overview of 6-Chloro-2,4-dimethylnicotinic acid, a halogenated pyridine carboxylic acid derivative. It serves as a crucial intermediate in various synthetic applications, particularly in the realms of medicinal chemistry and drug discovery. This guide consolidates essential data including its molecular weight, physicochemical properties, a representative synthesis protocol, and safety information, tailored for researchers and professionals in chemical and pharmaceutical development.

Section 1: Chemical Identity and Physicochemical Properties

6-Chloro-2,4-dimethylnicotinic acid is a substituted pyridine derivative characterized by a carboxylic acid group at the 3-position, two methyl groups at the 2- and 4-positions, and a chlorine atom at the 6-position. These substitutions create a specific electronic and steric profile, making it a valuable building block for more complex molecules.

The fundamental properties of this compound are summarized below. The exact molecular weight is a critical parameter for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening assays.

Table 1: Core Properties of 6-Chloro-2,4-dimethylnicotinic acid

| Property | Value | Source |

| Molecular Weight | 185.61 g/mol | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| CAS Number | 630082-81-4 | [1] |

| IUPAC Name | 6-chloro-2,4-dimethylpyridine-3-carboxylic acid | N/A |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Chemical Structure

The structural arrangement of atoms is fundamental to the reactivity and utility of the molecule. The pyridine ring provides a core scaffold, while the substituents offer specific points for chemical modification.

Caption: Chemical structure of 6-Chloro-2,4-dimethylnicotinic acid.

Section 2: Synthesis and Characterization

While specific, optimized synthesis routes for 6-Chloro-2,4-dimethylnicotinic acid are often proprietary, a general understanding can be derived from analogous preparations of substituted nicotinic acids. The synthesis typically involves the construction of the substituted pyridine ring followed by functional group manipulations.

A common strategy for related compounds, such as 6-chloronicotinic acid, involves the oxidation of a corresponding methylpyridine. For instance, 2-chloro-5-methylpyridine can be oxidized using agents like potassium permanganate or catalyzed oxidation with oxygen to yield 6-chloronicotinic acid.[2] This provides a logical basis for a potential synthesis of the target molecule, likely starting from 2,4-dimethyl-5-amino-6-chloropyridine or a related precursor.

General Analytical Workflow

The identity and purity of synthesized 6-Chloro-2,4-dimethylnicotinic acid must be rigorously confirmed. This is a critical, self-validating step in any experimental procedure. The workflow ensures that the material used in subsequent applications is of known quality, preventing confounding results.

Caption: Standard workflow for synthesis and analytical validation.

Expected Analytical Data

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight.

-

[M+H]⁺: ~186.03 m/z

-

[M-H]⁻: ~184.02 m/z

-

The isotopic pattern will be characteristic of a molecule containing one chlorine atom (a ~3:1 ratio for the M and M+2 peaks).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the two distinct methyl groups, the aromatic proton on the pyridine ring, and a broad singlet for the carboxylic acid proton would be expected.

-

¹³C NMR: Resonances for the eight distinct carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the two methyl carbons.

-

Section 3: Applications in Research and Drug Discovery

Halogenated carboxylic acids, particularly those built on a pyridine scaffold, are prevalent in medicinal chemistry. The chlorine atom can act as a key binding element in protein-ligand interactions or serve as a synthetic handle for further modifications via cross-coupling reactions.

While specific, direct applications of 6-Chloro-2,4-dimethylnicotinic acid are not extensively detailed in public literature, its structural motifs are present in various biologically active molecules. Nicotinic acid derivatives are known to be explored for a range of therapeutic targets. For example, related nicotinic acid hydrazones have been synthesized and investigated for their antiproliferative activity against cancer cell lines.[3] The general class of chloro-containing molecules is vital in pharmaceuticals for treating bacterial infections, among other conditions.[4]

This compound serves as a valuable intermediate for creating libraries of novel compounds for screening in drug discovery programs. Its structure allows for modification at the carboxylic acid group (e.g., forming amides or esters) to explore structure-activity relationships (SAR).

Section 4: Safety, Handling, and Storage

As a laboratory chemical, 6-Chloro-2,4-dimethylnicotinic acid requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds like 2-chloro-6-methylnicotinic acid and 6-chloronicotinic acid provide a strong basis for hazard assessment.

-

Hazard Classification: Analogous compounds are classified as causing skin and serious eye irritation.[5][6] Some may also cause respiratory irritation.[6]

-

Handling Precautions:

-

Storage:

Section 5: Conclusion

6-Chloro-2,4-dimethylnicotinic acid, with a molecular weight of 185.61 g/mol , is a specialized chemical intermediate with significant potential in synthetic and medicinal chemistry. Its value lies in the unique combination of a functional carboxylic acid handle, a reactive chlorine atom, and the steric and electronic influence of two methyl groups on a pyridine core. While detailed public data on its synthesis and applications are limited, its structural characteristics make it a prime candidate for the development of novel small molecules in drug discovery and materials science. Proper analytical verification and adherence to established safety protocols for related compounds are paramount for its effective and safe utilization in a research setting.

References

- Chemchart. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4).

- Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid.

- ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- TCI Chemicals. SAFETY DATA SHEET - 2-Chloro-6-methylnicotinic Acid.

- Sigma-Aldrich. SAFETY DATA SHEET - 2-chloronicotinic acid.

- Acros Organics. SAFETY DATA SHEET - 3-Pyridinecarboxylic acid, 6-chloro-.

Sources

- 1. 6-Chloro-2,4-dimethylnicotinic acid (630082-81-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Substituted Chloronicotinic Acids

A note on the requested topic: Initial searches for "6-Chloro-2,4-dimethylnicotinic acid" did not yield specific technical data, suggesting it is a novel or not widely documented compound. This guide will, therefore, focus on the well-characterized and structurally related compound, 6-Chloronicotinic acid . This molecule serves as an excellent reference point for understanding the synthesis, properties, and applications relevant to this class of compounds, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1][2] The introduction of substituents, such as chlorine atoms and alkyl groups, onto the pyridine ring dramatically alters the molecule's electronic properties, reactivity, and biological activity. This has led to the development of a wide range of pharmaceuticals and agrochemicals.[3][4]

6-Chloronicotinic acid, in particular, is a key intermediate in the synthesis of various bioactive molecules.[5] It is also a known metabolite of widely used neonicotinoid insecticides, making its study crucial for environmental science.[6][7] Understanding the chemistry of this compound provides a solid foundation for exploring more complex derivatives like the titular 6-Chloro-2,4-dimethylnicotinic acid.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical study is to establish the identity and key properties of the compound of interest.

IUPAC Name: 6-chloropyridine-3-carboxylic acid[8]

Synonyms: 6-Chloro-3-pyridinecarboxylic acid, 2-chloro-5-pyridinecarboxylic acid[8][9][10]

Key Identifiers:

-

CAS Number: 5326-23-8[9]

-

Molecular Formula: C₆H₄ClNO₂[9]

-

Molecular Weight: 157.55 g/mol [8]

-

SMILES: C1=CC(=NC=C1C(=O)O)Cl[8]

-

InChI Key: UAWMVMPAYRWUFX-UHFFFAOYSA-N[9]

The physicochemical properties of 6-Chloronicotinic acid are summarized in the table below. These properties are crucial for designing synthetic routes, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Physical State | Off-white to beige crystalline powder | [10][11] |

| Melting Point | 190 °C (decomposes) | [11] |

| Water Solubility | Soluble (2 mg/mL at 20°C) | [11] |

| Other Solubilities | Soluble in ethanol, methanol, DMSO; slightly soluble in chloroform | [11] |

| pKa | 3.24 ± 0.10 (Predicted) | [11] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [11] |

Synthesis and Purification

The synthesis of 6-Chloronicotinic acid is well-established, with modern methods focusing on efficiency and environmental considerations. A prevalent method involves the direct oxidation of 2-chloro-5-methylpyridine.

Synthesis Protocol: Oxidation of 2-chloro-5-methylpyridine

This method provides a direct route to 6-Chloronicotinic acid, avoiding the use of harsh reagents like potassium permanganate.[12]

Step-by-Step Methodology:

-

Reaction Setup: In a suitable reaction vessel, charge chlorobenzene as the solvent.

-

Addition of Reactants: Add 2-chloro-5-methylpyridine and a catalytic amount of cobalt acetate. A typical weight ratio of 2-chloro-5-methylpyridine to cobalt acetate is between 100:1 and 100:15.[12]

-

Oxidation: Heat the mixture to 60-120 °C while bubbling oxygen through the solution at a controlled flow rate (e.g., 0.2-1.0 L/min).[12]

-

Reaction Time: Maintain the reaction conditions for 2-8 hours.[12]

-

Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude product, a mixture of 6-chloronicotinic acid and the catalyst, will precipitate. Isolate the solid by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the final product.[12]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 6-Chloronicotinic acid.

Spectroscopic and Crystallographic Data

Characterization of the final product is essential for confirming its identity and purity.

-

Mass Spectrometry: The electron ionization mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound (157.55 g/mol ).[13]

-

UV/Visible Spectroscopy: Data is available for 6-Chloronicotinic acid, which can be useful for quantitative analysis.[14]

-

X-ray Crystallography: Studies have shown that in the solid state, 6-Chloronicotinic acid forms centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups. These dimers are further linked by weak Cl⋯Cl interactions, forming infinite chains.[15] This structural information is vital for understanding its physical properties and for crystal engineering applications.

Applications in Research and Development

6-Chloronicotinic acid is a versatile building block with applications in several fields.

Pharmaceutical Synthesis

It serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications, including:

-

Oncology: As a precursor for N-(thiophen-2-yl) benzamide derivatives which act as BRAFV600E inhibitors.

-

Antibiotics: In the development of novel DNA-gyrase B inhibitors.[5]

-

Dermatology: It is an intermediate in the production of Tazarotene, a retinoid used to treat psoriasis and acne.

Environmental Science

6-Chloronicotinic acid is a primary degradation product of neonicotinoid insecticides such as imidacloprid and acetamiprid.[7] The persistence and environmental fate of these pesticides are of significant concern, as they can contaminate soil and waterways.[6][16] The half-lives of neonicotinoids in soil can be very long, leading to potential accumulation.[16] Therefore, the study of 6-chloronicotinic acid is essential for monitoring and understanding the environmental impact of these widely used agricultural chemicals.[17]

Safety and Handling

As with any chemical, proper handling and safety precautions are paramount.

GHS Hazard Classification:

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield. A dust mask (type N95 or equivalent) is recommended.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.

-

Storage: Keep in a dry, cool, and well-ventilated place. Store in a tightly sealed container.[11]

Conclusion and Future Outlook

6-Chloronicotinic acid is a compound of significant interest due to its roles as a key synthetic intermediate and an important environmental metabolite. Its well-defined chemical properties and synthesis routes make it a valuable tool for researchers in drug discovery, agrochemistry, and environmental science.

Future research could focus on the development of more complex derivatives, such as the initially queried 6-Chloro-2,4-dimethylnicotinic acid . The synthesis and characterization of such novel compounds, guided by the principles outlined in this guide, could lead to the discovery of new therapeutic agents or materials with unique properties.

References

-

Zhi, F., & Yang, Y.-L. (2007). 6-Chloro-N′-(2,4-dichlorobenzylidene)nicotinohydrazide. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4239. [Link]

-

PrepChem. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved from [Link]

-

NIST. (n.d.). 6-Chloronicotinic acid. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.

-

NIST. (n.d.). 6-Chloronicotinic acid UV/Visible spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved from [Link]

-

Corey Organics. (n.d.). 6-chloro nicotinic acid manufacturers. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Chloro-2,4-dimethoxynicotinic acid. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Obaidi, O. R. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-57. [Link]

-

van der Sluijs, J. P., Amaral-Rogers, V., Belzunces, L. P., Bijleveld van Lexmond, M. F., Bonmatin, J. M., Chagnon, M., ... & Goulson, D. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-67. [Link]

-

Kamanna, V. S., Ganji, S. H., & Kashyap, M. L. (2009). Nicotinic acid: an old drug with a promising future. British Journal of Pharmacology, 158(3), 697-707. [Link]

-

Hlongwane, G., T. (2024). Toxic and Environmental Effects of Neonicotinoid Based Insecticides. Toxics, 12(4), 273. [Link]

-

Goulson, D. (2015). Environmental fate and exposure; neonicotinoids and fipronil. Environmental Science and Pollution Research, 22(1), 35-67. [Link]